molecular formula C9H6Cl3F5Si B7880946 Penta-fluorophenylpropyltrichlorosilane

Penta-fluorophenylpropyltrichlorosilane

Cat. No.: B7880946
M. Wt: 343.6 g/mol
InChI Key: SOABBDSFLIIWQI-UHFFFAOYSA-N
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Description

Penta-fluorophenylpropyltrichlorosilane is a specialized organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a propyl chain, which is further bonded to a trichlorosilane moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

trichloro-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3F5Si/c1-2-3(18(10,11)12)4-5(13)7(15)9(17)8(16)6(4)14/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOABBDSFLIIWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3F5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The catalytic alkylation method is the most widely documented approach for synthesizing penta-fluorophenylpropyltrichlorosilane. The process involves two sequential steps:

  • Synthesis of 2,3,4,5,6-Pentafluorobenzene Propene (Compound A):
    Pentafluorobromobenzene serves as the starting material, undergoing a coupling reaction to form the intermediate compound A. This step typically employs transition metal catalysts, such as palladium or nickel complexes, to facilitate the formation of the propene linkage.

  • Reaction with Dimethyl Monochlorosilane:
    Compound A reacts with dimethyl monochlorosilane in the presence of a Lewis acid catalyst (e.g., aluminum chloride or boron trifluoride). The reaction proceeds via nucleophilic substitution, where the chlorine atom in the silane is replaced by the propene group of compound A.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst loading: 1–5 mol%

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF)

  • Reaction time: 6–12 hours

Yield and Purity Metrics

Industrial reports indicate a yield range of 65–75% for this method, with purity exceeding 98% after fractional distillation. The table below summarizes critical physicochemical properties of the final product:

PropertyValue
Boiling Point73°C
Density (25°C)1.387 g/mL
Refractive Index1.4470–1.4510
Moisture SensitivityHighly sensitive

Industrial Production Techniques

Scalable Synthesis and Purification

Large-scale production adopts continuous-flow reactors to enhance efficiency. The process involves:

  • Preheating: Trichlorosilane and fluorinated precursors are preheated to 200–300°C to activate reactants.

  • Reactor Design: Tubular reactors with inert linings (e.g., quartz or Hastelloy) minimize side reactions.

  • Fractional Distillation: Post-reaction mixtures are distilled to isolate this compound from byproducts like silicon tetrachloride and unreacted chlorobenzene.

Industrial Yield Optimization:

  • Catalyst Recycling: Lewis acid catalysts are recovered via aqueous extraction and reused, reducing costs.

  • Process Automation: Real-time monitoring of temperature and pressure ensures consistent product quality.

Comparative Analysis of Alternative Methods

Thermal Condensation Approach

A patent describing phenyl trichlorosilane synthesis (CN101875663A) outlines a catalyst-free thermal method involving trichlorosilane and chlorobenzene at 600–700°C. While this approach achieves >50% conversion for phenyl derivatives, its applicability to this compound remains untested. Challenges include the thermal stability of fluorinated aromatics and the risk of polychlorinated biphenyl (PCB) formation.

Reaction Optimization and Challenges

Enhancing Yield and Selectivity

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but require stringent drying to prevent hydrolysis.

  • Catalyst Screening: Zeolites and mesoporous silica catalysts have shown promise in reducing side reactions in pilot studies.

Addressing Moisture Sensitivity

The compound’s susceptibility to hydrolysis necessitates:

  • Inert Atmosphere Processing: Use of nitrogen or argon gloveboxes.

  • Storage Solutions: Packaging in amber glass under vacuum or desiccant-filled environments.

Chemical Reactions Analysis

Types of Reactions

Penta-fluorophenylpropyltrichlorosilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.

    Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to polymeric structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Lewis acids (e.g., aluminum chloride) for substitution reactions.

    Conditions: Anhydrous conditions for substitution reactions; aqueous conditions for hydrolysis.

Major Products Formed

    Silane Derivatives: Formed through substitution reactions.

    Silanols and Siloxanes: Formed through hydrolysis and subsequent condensation reactions.

Scientific Research Applications

Penta-fluorophenylpropyltrichlorosilane finds applications in various fields of scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface modification.

    Biology: Employed in the preparation of bio-compatible surfaces and coatings for biomedical devices.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of penta-fluorophenylpropyltrichlorosilane primarily involves its reactivity towards nucleophiles and its ability to form stable siloxane bonds. The molecular targets include hydroxyl groups on surfaces or within polymers, leading to the formation of covalent bonds that modify the physical and chemical properties of the substrate.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyltrichlorosilane
  • Propyltrichlorosilane
  • Pentafluorophenylpropylsilane

Uniqueness

Penta-fluorophenylpropyltrichlorosilane is unique due to the presence of both the pentafluorophenyl group and the trichlorosilane moiety. This combination imparts distinct reactivity and stability, making it particularly useful for applications requiring robust chemical modifications and high-performance materials.

Biological Activity

Penta-fluorophenylpropyltrichlorosilane, also known as Trichloro[3-(pentafluorophenyl)propyl]silane, is an organosilicon compound with the molecular formula C₉H₆Cl₃F₅Si and a molecular weight of 343.57 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its high purity levels, typically exceeding 98% . The compound's unique structure, characterized by the presence of a pentafluorophenyl group, imparts distinctive electronic properties, making it useful in various industrial applications such as electronics and coatings.

This compound exhibits significant reactivity typical of chlorosilanes. It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol and hydrochloric acid. This reaction highlights its sensitivity to moisture, which poses potential hazards during handling . The compound can also react with organic substrates to form siloxanes or other silane derivatives, thus facilitating its application in chemical syntheses.

Table 1: Comparison of Related Organosilicon Compounds

Compound NameMolecular FormulaUnique Features
TrichlorosilaneSiCl₄Simple structure; widely used in silicon chemistry.
OctadecyltrichlorosilaneC₁₈H₃₉Cl₃SiLong alkyl chain enhances hydrophobicity significantly.
TrimethylchlorosilaneC₃H₉ClSiVolatile; primarily used in silicone polymer production.
Trichloro[3-(pentafluorophenyl)propyl]silaneC₉H₆Cl₃F₅SiUnique pentafluorophenyl group enhances electronic properties.

Case Studies on Related Applications

While direct case studies on this compound's biological activity are scarce, related research can provide insights into its applications and implications:

  • Surface Modification : Research has shown that fluorinated silanes can create biofunctional surfaces through self-assembled monolayers (SAMs), which enhance biocompatibility for various biomedical applications .
  • Chemical Synthesis : Studies have demonstrated the utility of chlorosilanes in synthesizing siloxanes that can be used in drug delivery systems, highlighting their potential in pharmaceutical applications.
  • Electronics : The unique electronic properties of fluorinated compounds make them suitable for advanced materials in electronics, where they may interact with biological systems at the nanoscale.

Q & A

Q. Does research on this compound align with FINER (Feasible, Novel, Ethical, Relevant) criteria for grant proposals?

  • Methodological Answer : Evaluate feasibility through pilot syntheses and surface characterization. Novelty lies in fluorophenyl’s unique electronic effects. Ethical compliance requires rigorous waste disposal plans for chlorinated byproducts. Relevance is demonstrated via applications in moisture-resistant coatings or biosensor interfaces .

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